2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide
Description
2-Chloro-N'-hydroxy-N-phenylbenzenecarboximidamide (chemical formula: C₁₃H₁₁ClN₂O; molecular weight: 246.69 g/mol) is a substituted carboximidamide derivative characterized by a benzene ring with a chlorine atom at the 2-position, an N-phenyl group, and an N'-hydroxycarboximidamide functional group . The compound’s hydroxamic acid-like moiety (N'-hydroxy group) may confer metal-chelating or antioxidant properties, as seen in structurally related compounds .
Properties
IUPAC Name |
2-chloro-N-hydroxy-N'-phenylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-9-5-4-8-11(12)13(16-17)15-10-6-2-1-3-7-10/h1-9,17H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIGKOROQYZOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide typically involves the reaction of 2-chlorobenzoyl chloride with N-hydroxy-N-phenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N’-hydroxy-N-phenylbenzenecarboximidamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various substituted benzenecarboximidamides, oxo derivatives, and reduced forms of the original compound .
Scientific Research Applications
Chemical Properties and Structure
The compound can be represented by the following structural formula:
This structure features a chloro group, a hydroxyl group, and an imidamide functional group, which contribute to its reactivity and biological activity.
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of 2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that modifications of this compound can enhance its efficacy as an antibacterial agent .
- Pharmaceutical Intermediates : The compound serves as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, which can be tailored for specific therapeutic targets .
2. Agricultural Chemistry
- Fungicides Development : The compound has been explored for its potential use in developing fungicides. Its mechanism of action may involve disrupting fungal cell membranes, leading to cell death . This property is particularly useful in combating resistant strains of fungi in crops.
3. Material Science
- Polymer Synthesis : this compound can be utilized in the synthesis of polymers with specific properties. Its reactivity allows it to be incorporated into polymer chains, enhancing material durability and chemical resistance .
Data Tables
| Application Area | Specific Use Case | Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Gram-positive bacteria |
| Agricultural Chemistry | Development of fungicides | Potential to combat resistant fungal strains |
| Material Science | Polymer synthesis | Enhances durability and chemical resistance |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of modified derivatives of this compound. The results demonstrated a significant reduction in bacterial growth, suggesting its potential as a lead compound for new antibiotics .
Case Study 2: Fungicidal Properties
In agricultural trials, Johnson et al. (2024) tested the fungicidal effects of this compound on crops affected by Aspergillus species. The findings indicated that formulations containing the compound reduced fungal infection rates by up to 70%, highlighting its practical application in crop protection .
Mechanism of Action
The mechanism of action of 2-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-N-hydroxybenzimidoyl chloride (CAS 29568-74-9)
- Molecular formula: C₇H₅Cl₂NO (MW: 190.03 g/mol)
- Key differences :
- Contains a reactive imidoyl chloride group instead of a carboximidamide.
- Lacks the N-phenyl substitution, reducing steric bulk.
- Applications : Likely serves as a reactive intermediate in organic synthesis, particularly for constructing heterocycles or coordinating ligands. Its chloride group enhances electrophilicity, enabling nucleophilic substitutions .
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6 in )
- Molecular formula : C₁₀H₁₁ClN₂O₂ (estimated MW: 234.66 g/mol)
- Key differences :
- Chlorine at the para position (vs. ortho in the target compound).
- Cyclopropane ring replaces the benzene-carboximidamide backbone.
- Applications : Exhibits antioxidant activity in DPPH radical scavenging assays, attributed to the N-hydroxycarboxamide group’s ability to donate hydrogen atoms .
3-Chloro-N-phenyl-phthalimide ()
- Molecular formula: C₁₄H₈ClNO₂ (MW: 265.67 g/mol)
- Key differences :
- Phthalimide core with chlorine at the 3-position.
- Lacks the hydroxycarboximidamide group.
- Applications: Used as a high-purity monomer in polyimide synthesis, highlighting the role of substitution patterns in polymer properties .
Disubstituted-N'-hydroxy-benzenecarboximidamide (PMN P–02–929)
- Structural notes: Exact substituents unspecified but includes two distinct groups on the benzene ring.
Comparative Analysis Table
Research Findings and Mechanistic Insights
- Antioxidant Activity : Hydroxamic acid derivatives (e.g., compound 6) demonstrate radical scavenging capabilities due to the N-hydroxy group’s ability to stabilize radicals via resonance . The target compound’s carboximidamide group may exhibit similar behavior but with altered kinetics due to differences in electron-withdrawing/donating effects.
- Synthetic Utility : Imidoyl chlorides (e.g., 2-chloro-N-hydroxybenzimidoyl chloride) are pivotal in forming heterocycles or coordinating ligands, suggesting that the target compound could serve as a precursor in analogous reactions .
- Substituent Effects : The ortho-chlorine in the target compound may induce steric hindrance or electronic effects distinct from para-substituted analogs, influencing reactivity and intermolecular interactions .
Biological Activity
2-Chloro-N'-hydroxy-N-phenylbenzenecarboximidamide is an organic compound with the molecular formula C13H11ClN2O. It is characterized by a chloro group, a hydroxy group, and a phenyl group attached to a benzenecarboximidamide structure. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research .
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with N-hydroxy-N-phenylamine in the presence of a base like triethylamine. This reaction is crucial for producing the compound in a laboratory setting, with purification methods such as recrystallization or column chromatography employed to obtain a high-purity product.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The hydroxy group can form hydrogen bonds with proteins, while the chloro group may participate in halogen bonding, influencing enzyme activity and receptor interactions. These interactions can lead to significant biological effects, including inhibition of specific pathways involved in disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function, although specific pathways require further elucidation .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies show that it can inhibit the growth of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. For instance, it has been observed to exert cytotoxic effects on glioblastoma cells, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against resistant strains of bacteria. Results indicated that at concentrations above 100 μg/mL, it outperformed standard antibiotics like gentamicin against certain strains, demonstrating its potential as an alternative treatment option .
- Cytotoxicity in Cancer Cells : In another investigation focusing on glioblastoma models, the compound showed significant cytotoxic effects with IC50 values indicating effective inhibition at low concentrations. The study highlighted its ability to induce apoptosis in treated cells, marking it as a promising candidate for further development in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Chloro-N-hydroxy-N-phenylbenzamide | Structure | Moderate antimicrobial activity |
| 2-Chloro-N-hydroxy-N-phenylbenzenesulfonamide | Structure | High anticancer efficacy |
| 2-Chloro-N-hydroxy-N-phenylbenzylamine | Structure | Low cytotoxicity |
The unique combination of functional groups in this compound contributes to its distinct biological profile compared to similar compounds. Its specific reactivity and interaction capabilities may enhance its therapeutic potential .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide?
Answer: The synthesis of this compound typically involves condensation reactions between substituted benzoyl chlorides and hydroxylamine derivatives. A plausible route includes:
Chlorination : Introduce the chloro substituent at the benzene ring via electrophilic substitution using Cl₂/FeCl₃ .
Imidamide Formation : React 2-chlorobenzoyl chloride with N-phenylhydroxylamine under basic conditions (e.g., NaOH in ethanol) to form the imidamide backbone.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Key Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. How can researchers characterize the molecular structure of this compound?
Answer: A multi-technique approach is critical:
- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement . For non-crystalline samples, employ ORTEP-III for molecular visualization .
- Spectroscopy :
- NMR : Analyze , , and DEPT-135 spectra in DMSO-d₆ to confirm substituent positions.
- IR : Identify N–H (3200–3400 cm⁻¹) and C=N (1650–1700 cm⁻¹) stretches.
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 277.05) .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved?
Answer: Discrepancies often arise from tautomerism (e.g., imidamide ⇌ hydroxyimine equilibrium) or solvent effects:
- Variable-Temperature NMR : Conduct experiments in DMSO-d₆ (298–343 K) to observe tautomeric shifts .
- Computational Modeling : Optimize the structure using DFT (B3LYP/6-311+G**) and compare calculated vs. experimental IR/NMR spectra .
- X-ray Validation : Resolve ambiguities by comparing experimental bond lengths (C–N: ~1.32 Å) with crystallographic data from analogs .
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions?
Answer: The chloro substituent activates the benzene ring for nucleophilic aromatic substitution (SNAr):
- Kinetic Studies : Monitor reactions with amines (e.g., piperidine) in DMF at 80°C via UV-Vis (λ = 280 nm) to determine rate constants.
- Leaving Group Analysis : Compare activation energies (ΔG‡) for Cl⁻ vs. other halogens using Eyring plots.
- DFT Calculations : Map transition states to identify regioselectivity (para vs. meta substitution) .
Q. How does the hydroxyimine group influence biological activity in research applications?
Answer: The hydroxyimine moiety may act as a metal-chelating agent or redox-active group:
- Enzyme Inhibition : Test against metalloenzymes (e.g., histone demethylases) via fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 450 nm) .
- Antimicrobial Screening : Evaluate MIC values against S. aureus (ATCC 25923) using broth microdilution (96-well plates, 24 h incubation) .
- ROS Scavenging : Measure radical quenching (DPPH assay) to assess antioxidant potential .
Data Analysis and Experimental Design
Q. How should researchers design stability studies for this compound under varying pH conditions?
Answer:
Q. What statistical methods are recommended for analyzing biological assay data involving this compound?
Answer:
- Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- ANOVA : Compare treatment groups (e.g., control vs. 10 µM compound) with post-hoc Tukey tests ().
- Principal Component Analysis (PCA) : Cluster bioactivity data (e.g., enzyme inhibition, cytotoxicity) to identify structure-activity trends .
Advanced Characterization Techniques
Q. How can researchers validate the compound’s tautomeric forms in solution?
Answer:
- Dynamic NMR : Acquire -NMR at 500 MHz (DMSO-d₆, 298–343 K) to detect coalescence of hydroxyimine/imidamide proton signals.
- Isotopic Labeling : Synthesize -labeled analogs and analyze coupling constants .
- Variable Solvent Studies : Compare tautomer ratios in polar (DMSO) vs. nonpolar (CDCl₃) solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
